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3-Iodo-4-(trifluoromethyl)phenacyl bromide
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Overview
Description
3-Iodo-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO It is characterized by the presence of iodine, bromine, and trifluoromethyl groups attached to a phenacyl moiety
Preparation Methods
The synthesis of 3-Iodo-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
3-Iodo-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenacyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biochemical probes and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-4-(trifluoromethyl)phenacyl bromide include:
3-Iodo-5-(trifluoromethyl)phenacyl bromide: This compound has a similar structure but with the trifluoromethyl group in a different position. It may exhibit different reactivity and properties.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: The presence of a fluorine atom instead of iodine can significantly alter the compound’s chemical behavior and applications.
Biological Activity
3-Iodo-4-(trifluoromethyl)phenacyl bromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and an iodo substituent on a phenacyl bromide framework. The molecular formula is C9H6BrF3I. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, while the iodo group can participate in various chemical reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, analogues of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 μg/mL to 25 μg/mL, demonstrating potent antimicrobial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 3.125 | Staphylococcus aureus |
4-(Trifluoromethyl)phenacyl bromide | 6.25 | Escherichia coli |
Coumarin derivatives | 6.25 - 25 | Candida albicans |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of strong electron-withdrawing groups like trifluoromethyl enhances the ability of these compounds to penetrate bacterial membranes, leading to increased permeability and subsequent cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimicrobial activity. Compounds with multiple substitutions on the phenyl ring often exhibit improved potency compared to their unsubstituted counterparts. For example, compounds bearing both iodo and trifluoromethyl groups showed enhanced interaction with bacterial enzymes, leading to higher inhibition rates .
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenacyl bromides, including those with trifluoromethyl substitutions, exhibited broad-spectrum antibacterial activity. The study highlighted that modifications at the para position significantly affected potency against various bacterial strains .
- Fungal Inhibition : Another investigation focused on the antifungal properties of similar compounds, revealing that certain derivatives showed promising results against Candida albicans, with MIC values comparable to standard antifungal agents .
Properties
Molecular Formula |
C9H5BrF3IO |
---|---|
Molecular Weight |
392.94 g/mol |
IUPAC Name |
2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2 |
InChI Key |
SLJLJPDGDKVPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F |
Origin of Product |
United States |
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